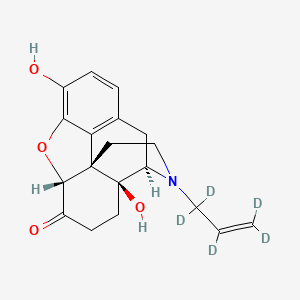
SAR131675
Vue d'ensemble
Description
SAR131675 est un inhibiteur puissant et sélectif du récepteur 3 du facteur de croissance de l'endothélium vasculaire (VEGFR3). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment en oncologie et dans la recherche anti-angiogenèse. VEGFR3 joue un rôle crucial dans la lymphangiogenèse, la formation des vaisseaux lymphatiques, ce qui fait de this compound un outil précieux pour étudier et traiter potentiellement les maladies impliquant une croissance anormale des vaisseaux lymphatiques .
Mécanisme D'action
Target of Action
The primary target of this compound, also known as SAR131675, is the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) . VEGFR-3 is a tyrosine kinase receptor recognized and activated by VEGFC and VEGFD, commonly expressed in malignant and tumor-infiltrating stromal cells .
Mode of Action
This compound acts as a potent and selective inhibitor of VEGFR-3 . It inhibits VEGFR-3 tyrosine kinase activity and VEGFR-3 autophosphorylation in cells . It dose-dependently inhibits the proliferation of primary human lymphatic cells, induced by the VEGFR-3 ligands VEGFC and VEGFD .
Biochemical Pathways
The inhibition of VEGFR-3 by this compound effectively suppresses the VEGF-CS-induced phosphorylation of VEGFR-3 and its downstream effectors, including activated ERK1/2 and AKT in ovarian cancer cells . This indicates that this compound may act through the VEGFR-3/ERK1/2/AKT pathway .
Result of Action
The result of this compound’s action is significant antitumoral and antimetastatic activities in vivo through the inhibition of lymphangiogenesis and Tumor-Associated Macrophages (TAM) invasion . It significantly reduces lymph node invasion and lung metastasis, showing its antilymphangiogenic activity in vivo . Moreover, it significantly reduces TAM infiltration and aggregation in tumors .
Action Environment
The action of this compound can be influenced by the tissue environment. For instance, in a murine lupus nephritis model, the inhibition of VEGFR3 by this compound decreases inflammation and lymphangiogenesis, which are regulated by the tissue environment . Furthermore, the expression of VEGFR-3 on TAMs, which play an important role in tumor growth and metastasis, has been described, indicating that the tumor microenvironment can influence the action of this compound .
Analyse Biochimique
Biochemical Properties
SAR131675 plays a crucial role in biochemical reactions by inhibiting the activity of VEGFR-3, a tyrosine kinase receptor. This inhibition is achieved through the binding of this compound to the ATP-binding site of VEGFR-3, thereby preventing its autophosphorylation and subsequent activation. This compound has been shown to selectively inhibit VEGFR-3 with an IC50 value of approximately 23 nM, while exhibiting moderate activity against VEGFR-2 . The compound does not exhibit significant antiproliferative activity on a panel of 30 tumor and primary cells, indicating its high specificity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of primary human lymphatic endothelial cells induced by VEGFR-3 ligands, VEGFC and VEGFD, with an IC50 of about 20 nM . Additionally, this compound reduces tumor-associated macrophage infiltration and aggregation in tumors, thereby modulating the immune response within the tumor microenvironment . The compound also influences cell signaling pathways, particularly those involved in angiogenesis and lymphangiogenesis, leading to reduced tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of VEGFR-3 tyrosine kinase activity. By binding to the ATP-binding site of VEGFR-3, this compound prevents the receptor’s autophosphorylation and activation. This inhibition disrupts downstream signaling pathways, including the ERK1/2 and AKT pathways, which are critical for cell proliferation, survival, and migration . The selective inhibition of VEGFR-3 by this compound also reduces the phosphorylation of its downstream effectors, thereby impeding angiogenesis and lymphangiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting VEGFR-3 over extended periods. In in vivo studies, this compound significantly reduced lymph node invasion and lung metastasis in treated mice . The long-term effects of this compound on cellular function include the sustained inhibition of lymphangiogenesis and tumor growth, as well as the modulation of the immune response within the tumor microenvironment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, this compound was well tolerated and exhibited potent antitumoral effects at various dosages. For instance, at a dosage of 100 mg/kg, this compound significantly reduced the osteopontin content in lymph nodes and decreased the number of macroscopic lung metastases .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with VEGFR-3. The compound inhibits the phosphorylation of VEGFR-3 and its downstream effectors, thereby disrupting the signaling pathways involved in angiogenesis and lymphangiogenesis . The metabolic pathways of this compound also involve its interaction with other enzymes and cofactors that regulate cell proliferation and survival .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with VEGFR-3. The compound’s selective inhibition of VEGFR-3 allows for its targeted distribution to areas with high VEGFR-3 expression, such as tumor tissues . This compound’s localization and accumulation within these tissues contribute to its therapeutic efficacy in inhibiting tumor growth and metastasis .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to VEGFR-3 on the cell membrane. This interaction facilitates the inhibition of VEGFR-3 autophosphorylation and activation, thereby disrupting downstream signaling pathways . The compound’s activity and function are influenced by its localization to specific cellular compartments, which is critical for its therapeutic effects in inhibiting angiogenesis and lymphangiogenesis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du SAR131675 implique plusieurs étapes, commençant généralement par la préparation d'intermédiaires clés. Une voie de synthèse courante comprend la formation d'une structure centrale par une série de réactions de condensation et de cyclisation. Les conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés. Par exemple, l'utilisation de réactions de couplage catalysées par le palladium est souvent utilisée pour former des liaisons carbone-carbone dans la structure centrale .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Cela implique l'utilisation de réacteurs industriels et de systèmes à écoulement continu pour garantir une qualité et une évolutivité constantes. Le procédé est optimisé pour la rentabilité et la durabilité environnementale, intégrant souvent des principes de chimie verte pour minimiser les déchets et la consommation d'énergie .
Analyse Des Réactions Chimiques
Types de réactions
SAR131675 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le composé, modifiant potentiellement son activité biologique.
Réduction : Utilisée pour convertir des groupes fonctionnels spécifiques en formes plus réactives.
Substitution : Implique généralement le remplacement d'atomes d'hydrogène par d'autres groupes fonctionnels pour améliorer les propriétés du composé.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Agents halogénants tels que le brome ou le chlore en présence d'un catalyseur.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l'oxydation du this compound peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les mécanismes réactionnels.
Biologie : Investigue le rôle du VEGFR3 dans la lymphangiogenèse et ses implications dans diverses maladies.
Médecine : Explore des applications thérapeutiques potentielles dans le traitement du cancer, en particulier dans l'inhibition de la croissance tumorale et des métastases en ciblant les vaisseaux lymphatiques.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le VEGFR3
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement VEGFR3, une tyrosine kinase réceptrice impliquée dans les voies de signalisation qui régulent la lymphangiogenèse. En se liant à VEGFR3, this compound empêche l'activation des voies de signalisation en aval, inhibant ainsi la prolifération et la migration des cellules endothéliales lymphatiques. Ce mécanisme est crucial pour réduire la croissance tumorale et les métastases dans le cancer .
Applications De Recherche Scientifique
SAR131675 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigates the role of VEGFR3 in lymphangiogenesis and its implications in various diseases.
Medicine: Explores potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and metastasis by targeting lymphatic vessels.
Industry: Utilized in the development of new drugs and therapeutic agents targeting VEGFR3
Comparaison Avec Des Composés Similaires
Composés similaires
Axitinib : Un autre inhibiteur du VEGFR ayant une activité plus large contre VEGFR1, VEGFR2 et VEGFR3.
Cabozantinib : Inhibe plusieurs tyrosine kinases, y compris VEGFR2 et MET.
Nintedanib : Cible VEGFR1, VEGFR2 et VEGFR3, ainsi que d'autres récepteurs comme FGFR et PDGFR.
Unicité de SAR131675
This compound est unique en raison de sa forte sélectivité pour VEGFR3, avec une activité minimale contre VEGFR1 et VEGFR2. Cette sélectivité réduit les effets hors cible et améliore son potentiel en tant qu'agent thérapeutique ciblant spécifiquement la lymphangiogenèse .
Propriétés
IUPAC Name |
2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPOBVAYMTUOX-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


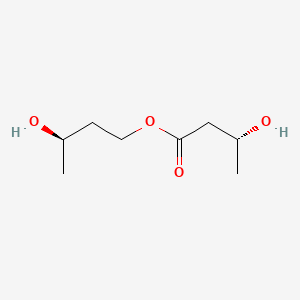
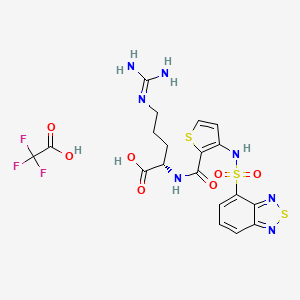
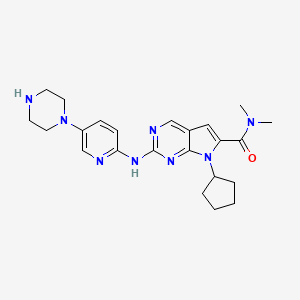

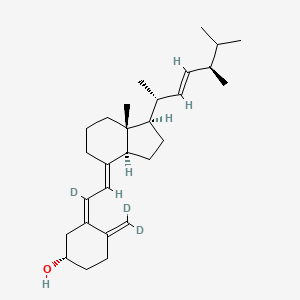


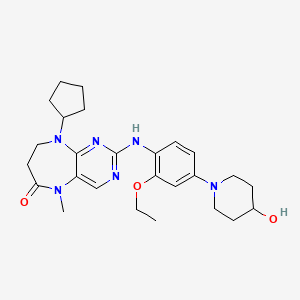
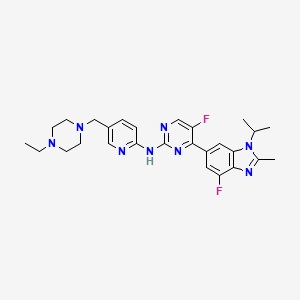
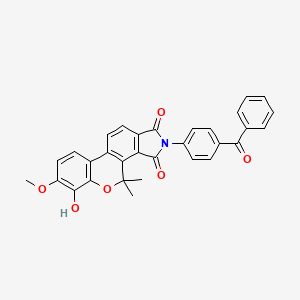
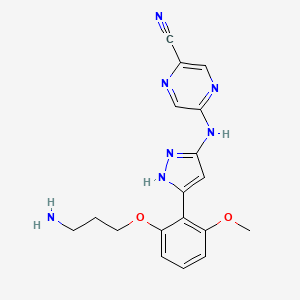
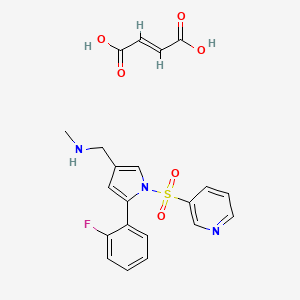
![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
